2-Amino-2-phenylacetic acid 2-Amino-2-phenylacetic acid 2-Phenylglycine, also known as a-amino-a-toluate or L-PHG amino acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Phenylglycine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2-Phenylglycine has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-phenylglycine is primarily located in the cytoplasm.
Alpha-phenylglycine is an amino acid with a structure in which a phenyl ring is bonded to the alpha-carbon of glycine. It has a role as a human metabolite.
Brand Name: Vulcanchem
CAS No.: 2835-06-5
VCID: VC21341820
InChI: InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
SMILES: C1=CC=C(C=C1)C(C(=O)O)N
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Amino-2-phenylacetic acid

CAS No.: 2835-06-5

Cat. No.: VC21341820

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Amino-2-phenylacetic acid - 2835-06-5

CAS No. 2835-06-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-amino-2-phenylacetic acid
Standard InChI InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
Standard InChI Key ZGUNAGUHMKGQNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)[O-])[NH3+]
Appearance White to Faint Yellow Powder or Crystals
Melting Point 290°C

Chemical Structure and Properties

2-Amino-2-phenylacetic acid (C8H9NO2) consists of a phenyl ring, an amino group, and a carboxylic acid group all connected to a central carbon atom. This arrangement creates a chiral molecule with distinctive physical and chemical characteristics.

Physical and Chemical Properties

The compound exists as a white crystalline powder with a molecular weight of 151.16 g/mol . Its amphoteric nature, containing both basic (amine) and acidic (carboxyl) functional groups, gives it interesting solubility and reactivity profiles.

PropertyValueReference
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
CAS Number2835-06-5 (racemic)
Melting Point>300°C
Physical StateWhite crystalline powder
pKa1.83 (at 25°C)
SolubilitySoluble in aqueous acid and base

The hydrochloride salt (R-enantiomer) has a molecular formula of C8H10ClNO2 with a molecular weight of 187.62 g/mol .

Structural Identifiers

For research and database purposes, 2-amino-2-phenylacetic acid can be referenced using various chemical identifiers:

Identifier TypeValueReference
PubChem CID450579
IUPAC Name2-amino-2-phenylacetic acid
InChIKeyZGUNAGUHMKGQNY-JZRMKITLSA-N
SMILESC1=CC=C(C=C1)11CHN

Stereochemistry

Enantiomeric Forms

The alpha carbon in 2-amino-2-phenylacetic acid is a stereogenic center, resulting in two enantiomers:

  • L-phenylglycine (S-2-amino-2-phenylacetic acid): CAS 2935-35-5

  • D-phenylglycine (R-2-amino-2-phenylacetic acid): CAS 25705-52-6 (as hydrochloride)

The L-enantiomer exhibits specific optical rotation of [α]20/D +155° when measured at a concentration of 1 in 1 M HCl .

Significance of Stereochemistry

The stereochemical configuration of phenylglycine is crucial for its biological activity. The L-form has been shown to interact with specific enzymes and biological systems in Escherichia coli and Saccharomyces cerevisiae, inhibiting aminotransferase activity, dopamine synthesis, and affecting microbial metabolism .

This stereoselectivity is particularly important in pharmaceutical applications, where the biological activity often depends on the specific stereoisomer used. For instance, in pharmaceutical development, one enantiomer may exhibit the desired therapeutic effects while the other may be inactive or even produce adverse effects.

Synthesis Methods

Reductive Amination of Benzoylformic Acid

One well-documented synthesis method for 2-amino-2-phenylacetic acid involves the reductive amination of benzoylformic acid. This approach produces DL-phenylglycine (racemic mixture) with high yield:

The synthesis can be conducted using the following procedure:

  • Benzoylformic acid (5.0 mmol, 751 mg) is combined with ammonium formate (15.0 mmol, 946 mg) and an iridium catalyst (0.01 mmol) in a Schlenk tube under inert atmosphere.

  • Dehydrated methanol (5 mL) is added, and the mixture is stirred at 60°C for 1.5 hours.

  • After solvent distillation, the crystals are collected by filtration, washed with methanol, and dried to yield 718 mg of DL-2-phenylglycine (95% yield) .

Alternative Synthetic Approaches

Several other methods can be employed for the synthesis of 2-amino-2-phenylacetic acid:

  • Strecker synthesis: Reaction of benzaldehyde with hydrogen cyanide and ammonia, followed by hydrolysis

  • Bucherer-Bergs reaction: Formation of hydantoin intermediates

  • Enzymatic methods: Using transaminases or other biocatalysts for stereoselective synthesis

Each method offers advantages in terms of stereoselectivity, reaction conditions, or scalability depending on the specific requirements.

Biological and Pharmacological Applications

Medicinal Applications

L-phenylglycine has demonstrated potential in several therapeutic areas:

  • Treatment of schizophrenia: Studies have investigated its effects on neurological pathways relevant to schizophrenia .

  • Stroke management: Research suggests potential neuroprotective effects that may be beneficial in stroke patients .

  • Benign prostatic hyperplasia: L-phenylglycine has been studied for potential applications in managing this condition .

Pharmaceutical Building Block

2-Amino-2-phenylacetic acid serves as an important structural component in various pharmaceutical compounds:

  • It functions as a key building block in the synthesis of β-lactam antibiotics, including certain penicillins and cephalosporins.

  • The compound is incorporated into peptide-based drugs to enhance stability or modify pharmacokinetic properties.

  • L-phenylglycine is utilized as an N-linked side chain of SMTP (Stachybotrys microspora triprenyl phenols) congeners, which enhance plasminogen activation .

Biochemical Significance

At the biochemical level, L-phenylglycine demonstrates several interesting activities:

  • Inhibition of aminotransferase enzymes: This affects amino acid metabolism in various organisms .

  • Effects on dopamine synthesis: May explain some of its neurological activities .

  • Modulation of microbial metabolism: Demonstrated in organisms such as E. coli and S. cerevisiae .

Comparison with Related Compounds

Structural Analogs

2-Amino-2-phenylacetic acid belongs to a family of phenyl-substituted amino acids. Understanding its relationship to similar compounds provides insight into structure-activity relationships:

CompoundStructure DescriptionKey Difference from Phenylglycine
PhenylglycinePhenyl directly attached to alpha carbonReference compound
PhenylalaninePhenyl attached via methylene groupAdditional -CH2- spacer
TyrosineHydroxylated phenyl attached via methyleneAdditional -CH2- spacer and hydroxyl group
DOPADihydroxylated phenyl attached via methyleneAdditional -CH2- spacer and two hydroxyl groups

Stereochemical Variants

The specific stereochemical configuration of phenylglycine significantly impacts its properties:

  • L-phenylglycine (S-configuration): Shows specific optical rotation of [α]20/D +155° in 1 M HCl .

  • D-phenylglycine (R-configuration): The less common enantiomer, often used in specific pharmaceutical applications.

  • DL-phenylglycine: The racemic mixture, which contains equal amounts of both enantiomers and lacks optical activity.

Research Applications

Current Research Trends

Research involving 2-amino-2-phenylacetic acid continues to evolve, with several current areas of focus:

  • Development of more efficient stereoselective synthesis methods, particularly green chemistry approaches.

  • Exploration of novel pharmaceutical applications, especially in neurological and psychiatric conditions.

  • Structural analysis using X-ray diffraction to better understand three-dimensional interactions .

Future Directions

Emerging research directions include:

  • Investigation of phenylglycine derivatives as potential therapeutic agents for various diseases.

  • Development of enzymatic methods for the production of enantiopure phenylglycine isomers.

  • Exploration of phenylglycine-containing peptides as drug delivery vehicles or bioactive compounds.

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